Morpholine, 3-methyl-2-phenyl-, (2R,3S)-
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Overview
Description
Morpholine, 3-methyl-2-phenyl-, (2R,3S)- is a chiral compound with the molecular formula C11H15NO. It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 3-methyl-2-phenyl-, (2R,3S)- typically involves the reaction of 2-phenyl-3-methylmorpholine with appropriate reagents under controlled conditions. One common method includes the use of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 3-methyl-2-phenyl-, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert ketones or aldehydes to alcohols.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Morpholine, 3-methyl-2-phenyl-, (2R,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases due to its pharmacological properties.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of Morpholine, 3-methyl-2-phenyl-, (2R,3S)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylmorpholine
- 3,4-Dimethyl-2-phenylmorpholine
- 3-Methyl-4-phenylmorpholine
Uniqueness
Morpholine, 3-methyl-2-phenyl-, (2R,3S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can lead to different pharmacological profiles compared to its isomers and other similar compounds .
Conclusion
Morpholine, 3-methyl-2-phenyl-, (2R,3S)- is a compound of significant interest in various scientific fields
Properties
CAS No. |
84025-82-1 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R,3S)-3-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1 |
InChI Key |
OOBHFESNSZDWIU-ONGXEEELSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OCCN1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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